N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms.
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves several steps. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in combination with a phosphine ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) and a base such as cesium carbonate (Cs2CO3) . The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene, under an inert atmosphere .
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry. It has been evaluated for its anticancer activity against several cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer therapies. Additionally, its unique structure allows for further optimization and modification to enhance its biological activity and selectivity .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy, which disrupt the normal function of microtubules and prevent cancer cells from dividing and proliferating.
Comparison with Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can be compared to other benzodioxole derivatives, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole . While both compounds share the benzodioxole core structure, they differ in their substituents and overall molecular architecture. The unique combination of the pyrazoloquinoline and acetamide moieties in this compound contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N4O4/c27-16-5-7-21-18(9-16)25-19(12-31(21)11-15-3-1-2-4-20(15)28)26(34)32(30-25)13-24(33)29-17-6-8-22-23(10-17)36-14-35-22/h1-10,12H,11,13-14H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTIJPMQEAFHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CN(C5=C(C4=N3)C=C(C=C5)F)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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